![molecular formula C24H32N2O6S B2857584 4-butoxy-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide CAS No. 921926-86-5](/img/structure/B2857584.png)
4-butoxy-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
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Description
4-butoxy-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H32N2O6S and its molecular weight is 476.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Modifications
Synthesis and Cyclization Techniques
A study detailed the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, emphasizing the Pummerer-type cyclization's role in achieving these complex structures. The cyclization's efficiency was notably enhanced by the addition of boron trifluoride diethyl etherate, suggesting a methodological advancement in synthesizing similar compounds (Saitoh et al., 2001).
Derivative Synthesis for Azo Dyes
Research into the synthesis of azo disperse dyes from related compounds, such as 6-Butyl-4-hydroxyquinolin-2-(1H)-one, underlines the broader applicability of these chemical frameworks. This work, which involves coupling with diazotized aniline derivatives, illustrates the potential for creating materials with specific optical properties, relevant for both industrial and research applications (Rufchahi & Mohammadinia, 2014).
Photochemical and Catalytic Applications
Visible Light-Promoted Synthesis
The synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via a visible-light-promoted reaction showcases innovative approaches to constructing heterocyclic derivatives. This method leverages light as a catalyst, potentially opening new pathways for eco-friendly and energy-efficient synthesis strategies (Liu et al., 2016).
Receptor Binding Studies and Ligand Design
Sigma-2 Receptor Probes
Investigations into N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide as a novel sigma-2 receptor probe highlight the compound's utility in receptor binding studies. Such research contributes to our understanding of receptor pharmacology, potentially aiding in the development of new therapeutic agents (Xu et al., 2005).
properties
IUPAC Name |
4-butoxy-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O6S/c1-4-5-13-32-21-8-6-18(7-9-21)24(27)25-11-14-33(28,29)26-12-10-19-15-22(30-2)23(31-3)16-20(19)17-26/h6-9,15-16H,4-5,10-14,17H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVBXRCZMMPDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide |
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